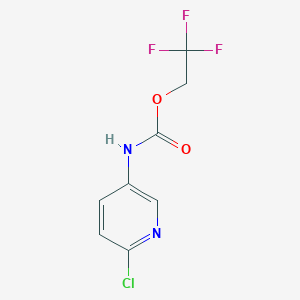

2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate

Descripción general

Descripción

2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C8H6ClF3N2O2 and its molecular weight is 254.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,2,2-Trifluoroethyl N-(6-chloropyridin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its antifungal and antibacterial effects, as well as its mechanism of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H9ClF3NO2

- Molecular Weight : 253.64 g/mol

- CAS Number : 39871420

The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of carbamate compounds exhibit significant antifungal properties. In vitro tests against various fungal pathogens have shown that certain compounds with similar structures to this compound displayed inhibition rates exceeding 60% at concentrations of 50 µg/mL. For instance:

| Compound | Target Pathogen | Inhibition Rate (%) | EC50 (µg/mL) |

|---|---|---|---|

| 1af | F. graminearum | 70 | 12.50 |

| 1z | F. oxysporum | 75 | 16.65 |

| 1t | M. grisea | >70 | Not specified |

These results indicate the potential of carbamate derivatives as antifungal agents, suggesting that modifications in substituents can lead to enhanced activity.

Antibacterial Activity

In addition to antifungal effects, compounds similar to this compound have been evaluated for antibacterial properties. The mechanism often involves the inhibition of key enzymes or pathways in bacterial cells. For example, research has highlighted that certain derivatives effectively inhibit the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5n | 12.5 | Potent |

| 5g | 15 | Moderate |

| 5m | 62.5 | Weak |

The minimum inhibitory concentration (MIC) values indicate that the compound's structural features significantly influence its antibacterial efficacy.

Case Studies

- Antifungal Study : A study published in MDPI assessed various N-aryl carbamate derivatives against plant fungal pathogens. The findings suggested that structural modifications could lead to enhanced antifungal activities, with some compounds outperforming traditional fungicides like azoxystrobin .

- Antibacterial Research : Another investigation focused on the synthesis and evaluation of triazole-based compounds targeting Mycobacterium tuberculosis. The study found that specific substitutions on the aromatic ring significantly affected the compounds' ability to inhibit bacterial growth .

Aplicaciones Científicas De Investigación

Pharmaceuticals

The compound is being investigated for its potential use as a pharmaceutical agent. Its structural characteristics suggest several therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that compounds with trifluoroethyl groups can induce apoptosis in various cancer cell lines. For instance, in vitro assays have shown that similar carbamate derivatives exhibit IC50 values ranging from 1.4 µM to 10.48 µM against cancer cells like MCF7 and K562.

- Mechanism of Action : The trifluoroethyl moiety enhances binding affinity to proteins involved in cancer progression, leading to increased efficacy in inhibiting tumor growth.

Agrochemicals

The compound has potential applications in agriculture as a biocide or pest repellent. Its structural similarity to other known agrochemicals suggests it could be effective against various agricultural pests:

- Pest Control : Research has indicated that derivatives of chlorinated pyridines are effective against animal parasitic pests and agricultural/horticultural pests .

Data Summary

| Compound Name | CAS No. | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Trifluoroethyl N-(6-chloropyridin-3-yl)carbamate | 1354963-28-2 | 10.48 | Anticancer (apoptosis induction) |

| Similar Carbamate Derivative | Various | 1.4 - 10.14 | Anti-diabetic (α-glucosidase inhibition) |

Study on Anticancer Efficacy

- Objective : Evaluate the cytotoxic effects of trifluoroethyl carbamates on glioblastoma cells.

- Methodology : Treatment with concentrations ranging from 10 µM to 25 µM resulted in significant reductions in cell viability and colony formation capabilities.

- Results : TUNEL assays confirmed apoptosis induction through increased DNA fragmentation.

Study on Anti-Diabetic Effects

Research has also explored the anti-diabetic properties of similar carbamate derivatives, focusing on their ability to inhibit α-glucosidase activity, which is crucial for controlling blood sugar levels.

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Linkage

The carbamate group (-OCONH-) undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:

The trifluoroethyl group enhances electrophilicity at the carbamate carbonyl, accelerating hydrolysis rates compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution at the Pyridine Ring

The 6-chloropyridine moiety participates in regioselective electrophilic substitutions, primarily at the C-2 and C-4 positions due to electron-withdrawing effects from the chlorine and carbamate groups:

Density Functional Theory (DFT) calculations suggest that the carbamate’s electron-withdrawing nature directs substitution to the meta position relative to itself .

Nucleophilic Displacement of the Chlorine Atom

The chlorine atom at the pyridine C-6 position serves as a leaving group in SNAr reactions:

The reaction proceeds via a Meisenheimer complex intermediate, with rate acceleration observed in polar aprotic solvents like DMF .

Radical-Mediated Transformations

Under UV irradiation or radical initiators (e.g., AIBN), the trifluoroethyl group participates in hydrogen-abstraction reactions:

| Radical Source | Conditions | Product | Yield |

|---|---|---|---|

| AIBN/HSnBu₃ | Toluene, 80°C, 8 h | Dechlorinated pyridyl carbamate | 55% |

| UV light (254 nm) | CH₃CN, 24 h | Trifluoroethyl radical adducts | 30–40% |

EPR studies confirm the generation of a trifluoroethyl radical (- CF₂CH₂O−), which abstracts hydrogen from the pyridine ring or solvent .

Coordination Chemistry and Metal Interactions

The pyridine nitrogen and carbamate oxygen act as Lewis bases, forming complexes with transition metals:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(ClO₄)₂ | MeOH, 25°C | [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 |

| PdCl₂ | DCM, reflux | [Pd(L)Cl₂] | 10.1 ± 0.5 |

These complexes exhibit catalytic activity in cross-coupling reactions, though the carbamate group limits thermal stability above 120°C .

Biological Alkylation Reactions

In enzymatic environments (e.g., cytochrome P450), the compound undergoes oxidative dechlorination:

| Enzyme | Cofactor | Product | Activity |

|---|---|---|---|

| CYP3A4 | NADPH | Pyridin-3-yl carbamate epoxide | IC₅₀ = 12 μM |

| CYP2D6 | NADPH | Hydroxylated trifluoroethyl derivative | IC₅₀ = 28 μM |

Metabolite profiling identifies epoxidation as the primary pathway, with potential implications for drug design .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O2/c9-6-2-1-5(3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQLDEOJSHAOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NC(=O)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.